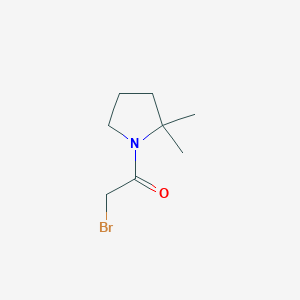
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C8H14BrNO. It is a brominated ethanone derivative, characterized by the presence of a pyrrolidine ring substituted with two methyl groups. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone typically involves the bromination of a suitable precursor. One common method is the reaction of 2,2-dimethylpyrrolidine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The reaction mixture is then quenched with an aqueous solution of sodium sulfite and sodium bicarbonate to neutralize any excess bromine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Carboxylic acids or esters.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbonyl group in the ethanone moiety can participate in various chemical transformations, including oxidation and reduction. These reactions are mediated by specific molecular targets and pathways, depending on the nature of the reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a pyrrole ring instead of a pyrrolidine ring.
2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone: Contains a piperidine ring and a phenyl group.
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Features a benzo[d][1,3]dioxin ring.
Uniqueness
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is unique due to the presence of the 2,2-dimethylpyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C8H14BrNO |
|---|---|
Molekulargewicht |
220.11 g/mol |
IUPAC-Name |
2-bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)4-3-5-10(8)7(11)6-9/h3-6H2,1-2H3 |
InChI-Schlüssel |
HGIHRUWQRAAJEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN1C(=O)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


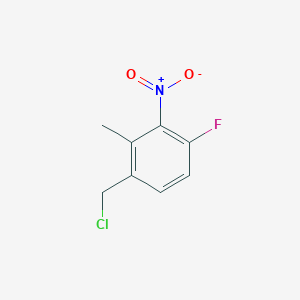
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate](/img/structure/B13083749.png)
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide](/img/structure/B13083754.png)
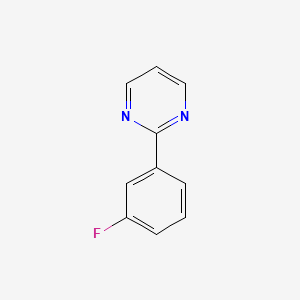

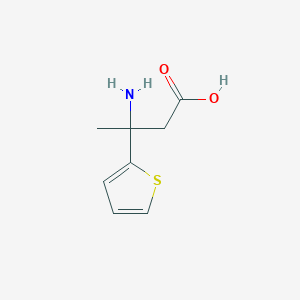
![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)
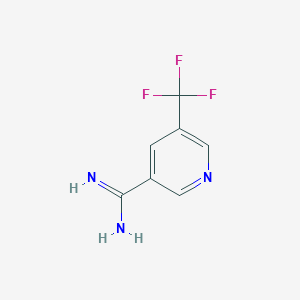



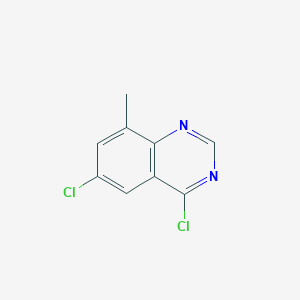

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
